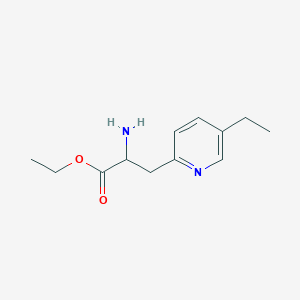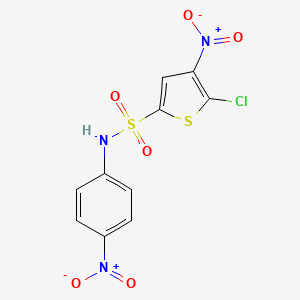![molecular formula C8H7FO B12579909 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is a fluorinated bicyclic compound with a unique structure that includes a fluorine atom and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-trien-7-ol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or alter the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one.
Reduction: Bicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific biological pathways. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Lacks the fluorine atom, making it less reactive.
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and biological activity.
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile: Contains a nitrile group, which significantly changes its chemical properties.
Uniqueness
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7FO |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C8H7FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3,7,10H,4H2 |
InChI Key |
AEGSJPPXHAQZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)


![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)

![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)






